Chemical structure and properties of 3-(4-Chlorobutyryl)indole
Chemical structure and properties of 3-(4-Chlorobutyryl)indole
An In-Depth Technical Guide to 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile: Synthesis, Properties, and Application
Introduction
3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile is a pivotal chemical intermediate, distinguished by its indole core functionalized with a chlorobutanoyl group at the C3 position and a nitrile group at the C5 position. While the broader term "3-(4-Chlorobutyryl)indole" may be used, this specific cyano-substituted derivative is of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a direct precursor in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.
This guide provides a comprehensive technical overview of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, designed for researchers, chemists, and professionals in drug development. We will delve into its chemical structure and properties, provide a detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation, explore its subsequent chemical transformations, and discuss the critical safety considerations associated with its synthesis.
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile features a planar indole ring system, which is an electron-rich heterocycle. The electrophilic substitution, in this case, acylation, preferentially occurs at the C3 position due to the high electron density at this site. The presence of the electron-withdrawing nitrile group at C5 influences the overall reactivity of the indole ring.
Table 1: Physicochemical Properties of 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile
| Property | Value | Source(s) |
| CAS Number | 276863-95-7 | [1] |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| IUPAC Name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | [1] |
| Appearance | Off-White to Pale Beige Solid | [2] |
| Purity | ≥98% | [1] |
| Melting Point | 99-100 °C | [2] |
| Boiling Point | 448.1±35.0 °C (Predicted) | [2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |
Synthesis: The Friedel-Crafts Acylation Pathway
The most prevalent and industrially viable method for synthesizing 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile is the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride.[3][4][5] This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst is employed to generate a highly electrophilic acylium ion from the acyl chloride.
Causality Behind Experimental Choices:
-
Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) are necessary to activate the 4-chlorobutyryl chloride.[6][7][8][9][10] The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom of the acyl chloride, making the carbonyl carbon significantly more electrophilic and facilitating the formation of the acylium ion.
-
Solvent Selection: An inert aprotic solvent, such as dichloromethane, is typically used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The reaction is highly exothermic and is initiated at low temperatures (typically 0-5°C) to control the reaction rate, prevent side reactions, and minimize the decomposition of the indole substrate.[11]
Caption: High-level workflow for the synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.
Detailed Experimental Protocol:
-
Step 1: Reactor Setup and Reagent Preparation
-
In a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and a thermometer, add 5-cyanoindole and dichloromethane. Stir until the 5-cyanoindole is completely dissolved.
-
-
Step 2: Catalyst Addition
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add anhydrous aluminum chloride (or titanium tetrachloride) in portions, ensuring the temperature does not exceed 10°C. The formation of a slurry is expected.
-
-
Step 3: Acylation
-
Slowly add 4-chlorobutyryl chloride dropwise to the reaction mixture while maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for several hours, monitoring the progress by TLC or HPLC.
-
-
Step 4: Work-up and Isolation
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a separate vessel containing ice water with vigorous stirring.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium hydroxide solution) to a pH of 7.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as isopropyl acetate, to yield 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile as a solid.[4]
-
Chemical Reactivity and Pharmaceutical Applications
The primary utility of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile is as a stable, isolable intermediate for further chemical modification. The most significant transformation is the selective reduction of its ketone functional group.
Reduction to 3-(4-Chlorobutyl)indole-5-carbonitrile
The carbonyl group of the butanoyl chain is readily reduced to a methylene group, yielding 3-(4-chlorobutyl)indole-5-carbonitrile (CAS 143612-79-7).[12][13][14] This reduction is a critical step in the synthesis of Vilazodone.[15][16]
-
Choice of Reducing Agent: A variety of reducing agents can be employed for this transformation. A common method involves the use of sodium borohydride in the presence of a Lewis acid like isobutylaluminum dichloride or in trifluoroacetic acid.[5] This system selectively reduces the ketone without affecting the nitrile group or the indole ring.
Caption: Reaction pathway from the title compound to the antidepressant Vilazodone.
Application in Vilazodone Synthesis
The resulting 3-(4-chlorobutyl)indole-5-carbonitrile serves as an alkylating agent. The terminal chlorine on the butyl chain is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. In the synthesis of Vilazodone, this intermediate is reacted with 5-(piperazin-1-yl)benzofuran-2-carboxamide.[15] The piperazine nitrogen acts as the nucleophile, displacing the chloride and forming the final carbon-nitrogen bond to complete the Vilazodone molecule.
Safety and Handling
The synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile involves hazardous materials that require strict safety protocols.
-
4-Chlorobutyryl Chloride: This reagent is highly corrosive, combustible, and moisture-sensitive.[17][18] It is fatal if inhaled and causes severe skin burns and eye damage.[19][20] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[21]
-
Lewis Acids (AlCl₃, TiCl₄): These catalysts react violently with water, releasing heat and toxic fumes (e.g., HCl).[22] They are corrosive and can cause severe burns. Anhydrous conditions must be maintained throughout the reaction.
-
General Precautions: The overall reaction is exothermic and requires careful temperature control to prevent runaways. All equipment must be thoroughly dried before use. Emergency eyewash stations and safety showers should be readily accessible.
Conclusion
3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile is a compound of high strategic value in medicinal chemistry. Its synthesis via a well-understood Friedel-Crafts acylation reaction provides a reliable route to a key building block for the antidepressant drug Vilazodone. A thorough understanding of its chemical properties, synthetic methodology, and the associated safety precautions is essential for its effective and safe utilization in research and pharmaceutical manufacturing. The ability to selectively manipulate its functional groups underscores its versatility as a synthetic intermediate.
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